molecular formula C6H14ClN B013985 (2R,5R)-2,5-dimethylpyrrolidine hydrochloride CAS No. 70144-18-2

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Cat. No. B013985
CAS RN: 70144-18-2
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-KGZKBUQUSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride involves a strategic approach to ensure the enantiomeric purity of the compound. A notable method involves starting from a mixture of isomers of 2,5-hexanediol, which, through a series of reactions involving chiral auxiliaries such as (S)-α-methylbenzylamine, leads to the enantiomerically pure compound. The synthesis can achieve an enantiomeric excess (e.e.) of ≥ 97% in an overall yield of 15% (Zwaagstra, Meetsma, & Feringa, 1993).

Scientific Research Applications

  • It is used in the synthesis of dicobalt hexacarbonyl complexes of chiral ynamines, which are applicable in the Pauson-Khand reaction at low temperatures. This application was detailed in the research titled "Low-energy pathway for Pauson-Khand reactions: synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines" (Balsells et al., 2000).

  • The synthesized 2,5-disubstituted pyrrolidines from this compound have potential applications in organic synthesis and chiral chemistry, as discussed in "A Convenient Synthesis of Enantiomeric Pairs of 2,5-Disubstituted Pyrrolidines of C2-Symmetry" (Yamamoto et al., 1993).

  • It is involved in the study of the cis/trans ratio and nitrogen substituent properties through the synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines, as elaborated in "Diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines by reductive amination of 2,5-hexanedione and 2,6-heptanedione with hydride reagents" (Boga et al., 1994).

  • The compound's dimethylpyrrolidinyl-substituted catalyst showed exceptional enantioselectivity and reactivity in the enantioselective beta-elimination of meso-epoxides. This is detailed in the study "New catalysts for the base-promoted isomerization of epoxides to allylic alcohols. Broadened scope and near-perfect asymmetric induction" (Bertilsson et al., 2002).

  • Its application in enantioselective biotransformations and organic synthesis is demonstrated through the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, as reported in "Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis" (Chen et al., 2012).

  • The synthesis of new chiral N,N-chelating ligands containing trans-2,5-disubstituted pyrrolidines also suggests its applications in organic synthesis and catalysis, as explored in "Synthesis and characterization of new amine-imine ligands based on trans-2,5-disubstituted pyrrolidines" (Sweet et al., 1997).

  • The Staudinger-like [2+2] cycloaddition of aliphatic hydrazones from (2R,5R)-2,5-dimethylpyrrolidine to N-benzyl-N-(benzyloxycarbonyl)aminoketene affords novel compounds, as mentioned in "Stereoselective, Temperature‐Dependent [2+2] Cycloaddition of N,N‐Dialkylhydrazones to N‐Benzyl‐N‐(benzyloxycarbonyl)aminoketene" (Marqués‐López et al., 2008).

Safety And Hazards

“(2R,5R)-2,5-dimethylpyrrolidine hydrochloride” is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Corr. 1B . It has a flash point of 44.6 °F - closed cup . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

properties

IUPAC Name

(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483245
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

CAS RN

70144-18-2
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 2
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 3
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 4
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 5
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 6
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Citations

For This Compound
5
Citations
J Illesinghe, R Ebeling, B Ferguson… - Australian journal of …, 2004 - CSIRO Publishing
Diamino analogues of the C2-symmetric chiral diphosphine ligands DuPHOS and BPE have been prepared and evaluated as chiral modifiers of the osmium tetraoxide dihydroxylation …
Number of citations: 17 www.publish.csiro.au
R Stranne, C Moberg - European Journal of Organic Chemistry, 2001 - Wiley Online Library
The (R,R)‐2‐[(2,5‐dimethylpyrrolidin‐1‐yl)methyl]pyridines 4, 5, and 6 carrying a 2‐hydroxyalkyl, 2‐alkoxyalkyl or 2‐siloxyalkyl substituent in the 6‐position of the pyridine ring were …
L Ghosez, F Mahuteau‐Betzer… - … A European Journal, 2002 - Wiley Online Library
A two‐step sequence for the asymmetric vicinal acylation of olefins by a [2+2+1] strategy is reported. The key reaction is a [2+2] cycloaddition of an olefin to a chiral keteniminium salt …
R Stranne - 2001 - diva-portal.org
This thesis deals with the design of chiral ligands for asymmetric palladiumcatalysed allylic substitution reactions. The effect of the symmetry and the electronic properties of the ligands …
Number of citations: 2 www.diva-portal.org
T Nagase, T Mizutani, S Ishikawa… - Journal of medicinal …, 2008 - ACS Publications
A new series of quinazolinone derivatives was synthesized and evaluated as nonimidazole H 3 receptor inverse agonists. 2-Methyl-3-(4-{[3-(1-pyrrolidinyl)propyl]oxy}phenyl)-5-(…
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk

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